3-Ethyl-4-nitropent-2-ene
Description
Significance of Nitroalkenes as Versatile Synthetic Intermediates
Substituted nitroalkenes are organic compounds that contain a nitro group (NO₂) attached to a carbon-carbon double bond. This combination of functional groups results in a highly activated and electron-deficient alkene, making it susceptible to a wide range of chemical transformations. The strong electron-withdrawing nature of the nitro group renders the double bond highly electrophilic, facilitating reactions with a diverse array of nucleophiles.
One of the most prominent applications of nitroalkenes is in Michael addition reactions, where a nucleophile adds to the β-carbon of the nitroalkene. wikipedia.org This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Furthermore, nitroalkenes are valuable dienophiles in Diels-Alder reactions, enabling the construction of complex cyclic systems. wikipedia.org The nitro group itself can be readily transformed into other functional groups, such as amines, oximes, and carbonyls, further expanding the synthetic utility of nitroalkene-derived products. wikipedia.orgrsc.org Their ability to participate in multi-component and cascade reactions allows for the rapid assembly of intricate molecular architectures from simple precursors. rsc.org
Overview of the Research Landscape on Nitroalkenes and their Analogues
The study of nitroalkenes has been a vibrant area of research for many decades, with a continuous stream of new synthetic methodologies and applications being developed. researchgate.netacs.org Researchers have explored a wide variety of substitution patterns on the nitroalkene scaffold, leading to a deeper understanding of their reactivity and selectivity. researchgate.netresearchgate.net The development of asymmetric catalysis has enabled the stereocontrolled synthesis of chiral molecules from nitroalkenes, which is of paramount importance in medicinal chemistry and materials science. rsc.org The versatility of nitroalkenes has cemented their status as key intermediates in the synthesis of a broad spectrum of organic molecules, including pharmaceuticals, agrochemicals, and natural products. nih.gov
Specific Focus on 3-Ethyl-4-nitropent-2-ene within the Branched Nitroalkene Class
Within the broader family of nitroalkenes, branched nitroalkenes represent a structurally diverse subclass. This compound, with the chemical formula C₇H₁₃NO₂, is a specific example of a branched nitroalkene. chemspider.com The presence of an ethyl group at the 3-position and a nitro-bearing secondary carbon at the 4-position introduces steric and electronic complexities that can influence its reactivity compared to simpler, unbranched nitroalkenes.
Despite its well-defined structure, specific research dedicated exclusively to this compound is notably scarce in publicly available scientific literature. However, its chemical properties and reactivity can be inferred from the general principles governing branched nitroalkenes.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | chemspider.com |
| Molecular Weight | 143.18 g/mol | chemspider.com |
| CAS Number | 104488-76-8 | chemspider.com |
Synthesis of this compound
While a specific, documented synthesis for this compound is not found in the surveyed literature, its preparation can be logically deduced from established methods for synthesizing branched nitroalkenes.
A plausible and widely used method is the Henry reaction (nitroaldol reaction) , which involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would likely involve the reaction of 2-nitropropane (B154153) with pentan-3-one, followed by dehydration of the resulting nitro-alcohol intermediate.
Another general approach is the direct nitration of an alkene . wikipedia.org In this case, 3-ethylpent-2-ene could potentially be nitrated using a suitable nitrating agent to yield the target compound, although controlling the regioselectivity of the addition would be a critical challenge.
Spectroscopic Characterization of this compound
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound are not available in the reviewed literature. However, based on the known spectral characteristics of other branched nitroalkenes, the following table outlines the expected spectroscopic features. rsc.orgrsc.orgchegg.com
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - Signals in the vinylic region (δ 5.0-7.5 ppm) for the C=CH proton. - A multiplet in the region of δ 4.0-5.0 ppm for the CH-NO₂ proton. - Signals corresponding to the ethyl and methyl groups in the aliphatic region (δ 0.8-2.5 ppm). |
| ¹³C NMR | - Signals in the vinylic region (δ 120-150 ppm) for the C=C carbons. - A signal for the carbon bearing the nitro group (C-NO₂) in the range of δ 75-90 ppm. - Aliphatic signals for the ethyl and methyl carbons. |
| IR Spectroscopy | - A strong asymmetric stretching vibration for the NO₂ group around 1550 cm⁻¹. - A strong symmetric stretching vibration for the NO₂ group around 1350 cm⁻¹. - A C=C stretching vibration around 1640 cm⁻¹. |
Reactivity and Potential Applications of this compound
The reactivity of this compound is predicted to be characteristic of a branched, electron-deficient nitroalkene.
As a potent Michael acceptor , it would be expected to react with a wide range of nucleophiles, including carbanions, amines, thiols, and alkoxides, at the β-position to the nitro group. wikipedia.org This reactivity could be harnessed for the synthesis of more complex molecules with new carbon-carbon or carbon-heteroatom bonds.
The double bond in this compound could also participate in cycloaddition reactions , such as [4+2] (Diels-Alder) and [3+2] cycloadditions, providing access to various carbocyclic and heterocyclic frameworks. wikipedia.orgrsc.org
The nitro group itself is a versatile functional handle. It can be reduced to the corresponding amine, which is a common transformation in the synthesis of biologically active compounds. Alternatively, under different conditions, it could be converted to an oxime or a carbonyl group. wikipedia.org
Given the general utility of nitroalkenes in the synthesis of valuable organic compounds, this compound holds potential as a building block in synthetic organic chemistry, although specific applications have yet to be reported.
Structure
2D Structure
3D Structure
Properties
CAS No. |
104488-76-8 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-ethyl-4-nitropent-2-ene |
InChI |
InChI=1S/C7H13NO2/c1-4-7(5-2)6(3)8(9)10/h4,6H,5H2,1-3H3 |
InChI Key |
IKUXIFKTZRSHTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC)C(C)[N+](=O)[O-] |
Origin of Product |
United States |
Mechanistic and Stereochemical Considerations in Reactions of 3 Ethyl 4 Nitropent 2 Ene
Reaction Pathways and Mechanistic Investigations
The principal reaction pathways for 3-ethyl-4-nitropent-2-ene involve nucleophilic additions and cycloadditions. The electron-deficient character of the double bond is a key factor governing its reactivity. thieme-connect.de
Nucleophilic Addition Reactions
Nitroalkenes like this compound are excellent electrophiles for conjugate addition reactions. thieme-connect.de The electron-withdrawing nitro group polarizes the C=C double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. wikipedia.orglumenlearning.comlibretexts.org
The conjugate addition of carbon-centered nucleophiles, known as the Michael reaction, is a fundamental transformation for nitroalkenes. wikipedia.org In the case of this compound, this reaction would involve the attack of a carbanion or an equivalent nucleophile at the carbon atom beta to the nitro group.
The general mechanism for the Michael addition to a nitroalkene proceeds through the following steps:
Nucleophilic Attack: A carbon nucleophile, such as an enolate or an organometallic reagent, attacks the electrophilic β-carbon of the nitroalkene. lumenlearning.comlibretexts.orglibretexts.org This forms a new carbon-carbon bond and generates a nitronate anion intermediate.
Protonation: The nitronate intermediate is then protonated, typically by the solvent or a mild acid added during workup, to yield the final neutral product. wikipedia.org
The stereochemical outcome of these additions is of significant interest. Asymmetric Michael additions, using chiral catalysts or auxiliaries, can lead to the formation of enantiomerically enriched products. For instance, nickel(II) complexes with chiral ligands have been effectively used in the asymmetric Michael addition of dicarbonyl compounds to various nitroalkenes, achieving high enantioselectivity. researchgate.net While specific studies on this compound are not detailed in the provided results, the principles of asymmetric catalysis are broadly applicable to this class of compounds. researchgate.net
Table 1: Examples of Carbon-Centered Nucleophiles in Michael Additions
| Nucleophile Type | Example |
|---|---|
| Enolates | Diethyl malonate |
| Organometallic Reagents | Gilman reagents (organocuprates) |
| Enamines | Stork enamines |
This table presents common carbon-centered nucleophiles used in Michael addition reactions with activated alkenes like nitroalkenes. wikipedia.org
Heteroatom nucleophiles, such as amines, alcohols, and thiols, also readily undergo conjugate addition to nitroalkenes. thieme-connect.delibretexts.org The reaction with secondary amines, for example, leads to the formation of β-amino nitroalkanes. wikipedia.org
The mechanism is analogous to that of carbon nucleophiles, involving the attack of the heteroatom's lone pair on the β-carbon, followed by protonation of the resulting nitronate anion. These reactions are often reversible when weak bases are used as nucleophiles, and the thermodynamically more stable 1,4-adduct is typically favored. lumenlearning.comlibretexts.orglibretexts.org
Table 2: Common Heteroatom Nucleophiles for Conjugate Addition
| Nucleophile Type | Example |
|---|---|
| Amines | Methylamine, Secondary amines |
| Alcohols | Methanol (B129727), Ethanol |
| Thiols | Benzylmercaptan |
This table lists typical heteroatom nucleophiles that add to α,β-unsaturated systems. wikipedia.orglibretexts.org
Cycloaddition Reactions
The activated double bond of this compound also enables its participation as a dipolarophile or dienophile in various cycloaddition reactions, providing pathways to cyclic and heterocyclic structures. thieme-connect.desci-rad.com
[3+2] cycloaddition reactions are powerful methods for constructing five-membered heterocyclic rings. sci-rad.com Nitroalkenes are effective dipolarophiles in these reactions due to their electrophilicity. sci-rad.com
With Nitrile N-oxides: The reaction of a nitrile N-oxide with a nitroalkene like this compound would lead to the formation of a nitro-substituted isoxazoline (B3343090). These reactions are known to be highly regioselective. researchgate.net The mechanism is considered a concerted process. rsc.org Computational studies on similar systems suggest that the reaction pathway and stereoselectivity can be influenced by substituents and reaction conditions. rsc.orgmdpi.com
With Azomethine Ylides: Azomethine ylides are 1,3-dipoles that react with dipolarophiles like nitroalkenes to form pyrrolidine (B122466) derivatives. wikipedia.orgresearchgate.net These reactions can be highly stereoselective, allowing for the creation of multiple new stereocenters in a single step. wikipedia.org The mechanism is generally a concerted, suprafacial-suprafacial process. wikipedia.org Theoretical studies on the reaction of azomethine ylides with nitroalkenes indicate that the reaction is often highly regioselective and can exhibit high stereoselectivity, with the specific outcome depending on the structures of the reactants. researchgate.net
The electron-deficient nature of the double bond in this compound makes it a suitable dienophile for normal-electron-demand Diels-Alder reactions. thieme-connect.dewikipedia.orgorganic-chemistry.org
Diels-Alder Reactions: In a Diels-Alder reaction, this compound would react with a conjugated diene to form a six-membered ring. The reaction is typically concerted and stereospecific, meaning the stereochemistry of the dienophile is retained in the product. wikipedia.orgmasterorganicchemistry.com The presence of the electron-withdrawing nitro group accelerates the reaction with electron-rich dienes. organic-chemistry.org
Hetero Diels-Alder Reactions: Nitroalkenes can also act as heterodienes in certain cycloadditions. thieme-connect.desci-rad.com More commonly, they function as dienophiles in reactions with heterodienes. A notable example is the hetero-Diels-Alder reaction with nitroso compounds, which act as dienophiles to react with dienes, forming 1,2-oxazine derivatives. beilstein-journals.org While specific examples involving this compound are not prevalent in the search results, the general reactivity pattern of nitroalkenes suggests its potential participation in such transformations. beilstein-journals.orgmdpi.com The regioselectivity and stereoselectivity of these reactions are influenced by both electronic and steric factors of the reacting partners. beilstein-journals.org
[2+2] and [4+1] Cycloaddition Pathways
While specific studies on [2+2] and [4+1] cycloaddition pathways directly involving this compound are not extensively documented in the provided search results, the reactivity of nitroalkenes in cycloaddition reactions is a well-established field. Nitroalkenes are known to participate as dienophiles and dipolarophiles in various cycloaddition reactions. For instance, the general class of conjugated nitroalkenes readily undergoes [3+2] cycloaddition reactions with various three-atom components (TACs) like nitrile N-oxides, imine N-oxides, and diazocompounds to form five-membered heterocyclic systems. sci-rad.com They also participate in Diels-Alder reactions with conjugated dienes. sci-rad.com The photochemical irradiation of some α,β-unsaturated nitro compounds can lead to intramolecular cyclization and subsequent double bond cleavage, forming nitrile oxides which can be trapped in cycloadditions. researchgate.net
Reductive Transformations of the Nitro Group
Other Key Transformations (e.g., Morita-Baylis-Hillman, Rauhut-Currier Adducts)
The Morita-Baylis-Hillman (MBH) and Rauhut-Currier (RC) reactions are significant carbon-carbon bond-forming reactions involving activated alkenes. The MBH reaction, catalyzed by tertiary amines or phosphines, couples an activated alkene with an aldehyde. organic-chemistry.org Nitroalkenes can be substrates in related reactions. For instance, the reaction of nitroalkenes with methyl vinyl ketone (MVK) or acrylates in the presence of an imidazole-LiCl catalyst system can yield Rauhut-Currier adducts. rsc.org These adducts can then be transformed into 2,3-disubstituted cyclopentenones. rsc.org The self-dimerization of nitroalkenes to form RC adducts is also possible under certain conditions. rsc.orgrsc.org The general MBH reaction involves the addition of a catalyst to the activated alkene, forming a nucleophilic anion that then adds to an electrophile like an aldehyde. organic-chemistry.org While direct examples with this compound are not provided, the reactivity of similar nitroalkenes suggests its potential to form Morita-Baylis-Hillman and Rauhut-Currier type adducts. rsc.orgsphinxsai.com
Stereochemical Outcomes and Control in Reactions of this compound
E/Z Isomerism of the Alkene Moiety and its Influence on Reactivity
E/Z isomerism, a form of stereoisomerism in alkenes, arises from the restricted rotation around the carbon-carbon double bond. studymind.co.uk For an alkene to exhibit E/Z isomerism, each carbon atom of the double bond must be attached to two different groups. studymind.co.ukquora.com The designation of an isomer as E (entgegen, opposite) or Z (zusammen, together) is based on the Cahn-Ingold-Prelog priority rules. libretexts.org The stereochemistry of the starting alkene is often crucial in defining the stereochemistry of the products in reactions like cycloadditions. d-nb.info While the search results discuss the general principles of E/Z isomerism and its importance, specific studies detailing the influence of the E/Z configuration of this compound on its reactivity are not explicitly detailed. However, it is a fundamental principle that the spatial arrangement of substituents in E and Z isomers can significantly affect their physical and chemical properties, including reaction rates and stereochemical outcomes. studymind.co.uk The photochemical isomerization of (E)-β-nitroacrylates to their (Z) isomers highlights the importance of stereochemistry in subsequent reactions. d-nb.info
Chiral Centers at C-3 and C-4 in this compound: Isomerism and Diastereomers
This compound possesses two potential chiral centers at the C-3 and C-4 positions. A chiral center is a carbon atom attached to four different groups. quora.com The presence of multiple chiral centers in a molecule leads to the possibility of various stereoisomers. For a molecule with 'n' chiral centers, the maximum number of stereoisomers is 2^n. libretexts.org These stereoisomers can be classified as enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not enantiomers). libretexts.orgmsu.edu The specific configuration of each chiral center in this compound would be designated as R or S based on the Cahn-Ingold-Prelog rules. msu.edu The different combinations of these configurations (e.g., (3R,4R), (3S,4S), (3R,4S), (3S,4R)) would result in pairs of enantiomers and diastereomers. Diastereomers have different physical and chemical properties. libretexts.org
Diastereoselective Control in Addition Reactions
Achieving diastereoselective control in addition reactions to alkenes is a major goal in organic synthesis. This involves controlling the formation of a specific diastereomer out of several possibilities. The stereochemistry of the starting materials and the reaction conditions, including the use of chiral catalysts, play a crucial role in determining the diastereoselectivity. For instance, organocatalytic domino reactions involving nitroalkenes have been shown to produce products with multiple contiguous stereogenic centers with high diastereoselectivity. nih.gov Similarly, asymmetric Friedel-Crafts and Michael reactions with α-nitro-α,β-unsaturated ketones can proceed with high enantioselectivity. researchgate.net The reduction of a nitro ketone can lead to an unstable nitrone that undergoes dimerization, indicating stereochemical influences in subsequent reactions. researchgate.net While specific data on diastereoselective control in addition reactions of this compound is not available in the provided results, the principles of asymmetric catalysis and substrate-controlled diastereoselection are broadly applicable.
Enantioselective Catalysis in Asymmetric Transformations
There is no available research specifically detailing the use of enantioselective catalysis for asymmetric transformations of this compound.
Organocatalytic Asymmetric Methodologies
No published studies were found that apply organocatalytic asymmetric methodologies to this compound. Consequently, no research findings or data tables on this topic can be presented.
Metal-Catalyzed Asymmetric Methodologies
Similarly, the scientific literature lacks any specific examples or detailed studies of metal-catalyzed asymmetric transformations involving this compound. Therefore, no information on reaction conditions, catalyst systems, yields, or enantioselectivities can be provided.
A single photochemical study from 1985 mentions this compound, but this research does not pertain to enantioselective catalysis and provides no data relevant to the requested article outline.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethyl 4 Nitropent 2 Ene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the covalent framework of 3-Ethyl-4-nitropent-2-ene. The chemical shifts (δ), coupling constants (J), and signal multiplicities provide direct evidence for the connectivity of atoms, while advanced 2D NMR techniques like NOESY can be used to establish the relative stereochemistry of the C2=C3 double bond.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides a detailed map of the proton environments. The vinylic proton at the C2 position is expected to resonate in the downfield region (δ 5.5-6.0 ppm) due to the anisotropic effect of the double bond. Its coupling to the adjacent C1 methyl group would result in a quartet. The methine proton at the C4 chiral center is significantly deshielded by the adjacent electron-withdrawing nitro group, shifting its resonance to approximately δ 4.7-5.0 ppm. The protons of the ethyl group and the terminal methyl groups at C1 and C5 appear in the upfield alkyl region, with multiplicities determined by their neighboring protons.
Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum confirms the carbon backbone. The two sp²-hybridized carbons of the alkene (C2 and C3) are readily identified in the δ 120-150 ppm range. The C4 carbon, directly attached to the nitro group, is highly deshielded and appears around δ 80-85 ppm. The remaining sp³-hybridized carbons of the alkyl groups are found in the upfield region (δ 10-30 ppm).
Stereochemical Assignment: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is critical for assigning the E/Z geometry of the double bond. For the E-isomer, a spatial correlation (NOE) would be observed between the vinylic proton on C2 and the methylene (B1212753) protons of the C3-ethyl group. Conversely, for the Z-isomer, an NOE would be expected between the C1-methyl protons and the C3-ethyl group protons, as they are on the same side of the double bond.
Table 1: Hypothetical ¹H and ¹³C NMR Data for (E)-3-Ethyl-4-nitropent-2-ene in CDCl₃ This table presents representative data for one possible stereoisomer.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous confirmation of the molecular formula, C₇H₁₃NO₂ (Monoisotopic Mass: 143.0946 u).
Electron Ionization (EI) mass spectrometry is used to study the fragmentation pathways, which provides corroborating structural evidence. The fragmentation pattern is characteristic of the molecule's structure. Key fragmentation events for this compound include:
Loss of the nitro group: The cleavage of the C-N bond is a facile process, leading to the loss of a nitrogen dioxide radical (•NO₂, 46 Da). This results in a prominent peak corresponding to the [M - NO₂]⁺ cation at m/z 97.
Allylic Cleavage: Cleavage of the C3-C4 bond is favorable as it generates a stable, resonance-delocalized allylic cation. This would produce a fragment at m/z 69, corresponding to the [C₅H₉]⁺ ion.
Loss of the ethyl group: Cleavage of the bond between C3 and the ethyl group can lead to the loss of an ethyl radical (•C₂H₅, 29 Da), resulting in a fragment ion at m/z 114.
Table 2: Principal Mass Fragments of this compound in EI-MS
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful for identifying the specific functional groups present in this compound. These methods are complementary and provide a characteristic fingerprint of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorptions from the nitro group. The asymmetric stretching vibration (νas(NO₂)) appears as a very strong band in the 1540-1560 cm⁻¹ region, while the symmetric stretch (νs(NO₂)) is found as a strong band near 1350-1370 cm⁻¹. The presence of the alkene is confirmed by a C=C stretching band of medium intensity around 1665 cm⁻¹ and a vinylic =C-H stretching band above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the methyl and ethyl groups are observed in the 2850-2990 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C double bond stretch, which may be of medium intensity in the IR, often gives a strong signal in the Raman spectrum due to the high polarizability of the π-bond. The symmetric NO₂ stretch is also typically Raman active. The relative intensities of bands in the IR and Raman spectra can help in making definitive assignments based on the selection rules for each technique.
Table 3: Characteristic Vibrational Frequencies for this compound
X-ray Crystallography for Solid-State Structure and Absolute Configuration
Single-crystal X-ray diffraction provides the most definitive structural information, assuming a sample of this compound can be crystallized. This technique yields a three-dimensional model of the molecule in the solid state, providing precise measurements of bond lengths, bond angles, and torsional angles.
This analysis would unambiguously confirm:
Connectivity: The exact atomic connections, verifying the structure predicted by NMR and MS.
Alkene Geometry: The E or Z configuration of the C2=C3 double bond.
Absolute Configuration: For a chiral, enantiopure crystal, the absolute configuration (R or S) at the C4 stereocenter can be determined through anomalous dispersion effects, typically quantified by the Flack parameter. A Flack parameter value close to zero for a given configuration confirms that assignment.
Conformation and Packing: The preferred conformation of the molecule in the crystal lattice and the nature of intermolecular interactions (e.g., weak C-H···O hydrogen bonds involving the nitro group) that dictate the crystal packing.
Table 4: Representative Crystallographic Data for (R)-3-Ethyl-4-nitropent-2-ene This table represents plausible data for a hypothetical single crystal.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination and Absolute Configuration
Given the presence of a chiral center at C4, this compound exists as a pair of enantiomers, (R)- and (S)-. Chiroptical techniques are essential for studying these stereoisomers.
Optical Rotation: Measurement of the specific rotation ([α]) using a polarimeter is the classical method for assessing the optical activity of a chiral sample. A non-zero rotation indicates that one enantiomer is present in excess. The magnitude of the rotation is directly proportional to the enantiomeric excess (ee), while the sign (+ or -) is characteristic of the major enantiomer present under the specific measurement conditions (e.g., solvent, wavelength). A racemic mixture (50:50 R/S) will have an optical rotation of zero.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The chromophores in this compound, namely the nitro group (-NO₂) and the alkene (-C=C-), give rise to characteristic ECD signals, known as Cotton effects.
The n→π* transition of the nitro group (~270-280 nm) is an inherently chiral transition and typically produces a distinct Cotton effect.
The π→π* transition of the conjugated system also contributes to the ECD spectrum at shorter wavelengths.
The sign and intensity of these Cotton effects can be correlated with the absolute configuration (R or S) of the C4 center. This is often achieved by comparing the experimental ECD spectrum with spectra predicted from time-dependent density functional theory (TD-DFT) calculations performed on models of the R and S enantiomers.
Table 5: Hypothetical Chiroptical Data for Enantiomers of this compound
Computational Chemistry and Theoretical Insights into 3 Ethyl 4 Nitropent 2 Ene Reactivity
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and predicting the reactivity of organic molecules, including conjugated nitroalkenes. These compounds are of significant interest due to the strong electron-withdrawing nature of the nitro group, which profoundly influences their chemical behavior.
Frontier Molecular Orbital (FMO) Analysis of 3-Ethyl-4-nitropent-2-ene
Frontier Molecular Orbital (FMO) theory is a fundamental approach to understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For nitroalkenes, the energy of these orbitals and their distribution across the molecule are key to predicting their behavior in various reactions. sciepub.com
The presence of the electron-withdrawing nitro group significantly lowers the energy of both the HOMO and LUMO of the alkene system. This makes conjugated nitroalkenes excellent electrophiles, readily reacting with nucleophiles. The LUMO is typically localized on the C=C double bond, particularly on the β-carbon atom relative to the nitro group, making this the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a crucial indicator of the molecule's stability and reactivity; a smaller gap generally implies higher reactivity. sciepub.com
Table 1: Representative FMO Energies for a Model Nitroalkene (e.g., (E)-3-methyl-4-nitropent-2-ene)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -7.5 | Primarily located on the C=C double bond and the nitro group. |
| LUMO | -2.1 | Primarily located on the β-carbon of the C=C double bond. |
| HOMO-LUMO Gap | 5.4 | Indicates a reactive but stable molecule. |
Note: The values in this table are illustrative and based on typical DFT calculations for similar substituted nitroalkenes.
Conceptual Density Functional Theory (CDFT) for Reactivity Prediction
Conceptual Density Functional Theory (CDFT) provides a set of reactivity descriptors that quantify the response of a molecule to changes in its electron density. mdpi.comresearchgate.net These descriptors offer a more nuanced understanding of reactivity than FMO theory alone. Key CDFT descriptors include:
Electronic Chemical Potential (μ): Indicates the escaping tendency of electrons from a system. A higher (less negative) μ value suggests a better nucleophile. For nitroalkenes, μ is typically low, indicating their electrophilic nature. mdpi.com
Chemical Hardness (η): Measures the resistance of a molecule to changes in its electron distribution. Harder molecules have a larger HOMO-LUMO gap.
Local Electrophilicity (ωk) and Nucleophilicity (Nk): These indices, often derived from Parr functions, identify the most reactive sites within a molecule for electrophilic and nucleophilic attack, respectively. mdpi.comnih.gov For a typical nitroalkene, the β-carbon of the double bond shows the highest local electrophilicity. nih.gov
Table 2: Representative CDFT Reactivity Descriptors for a Model Nitroalkene
| Descriptor | Value (eV) | Interpretation |
| Electronic Chemical Potential (μ) | -4.8 | Strong electron acceptor |
| Chemical Hardness (η) | 2.7 | Moderately hard molecule |
| Global Electrophilicity (ω) | 4.26 | Strong electrophile |
Note: The values in this table are illustrative and based on typical DFT calculations (e.g., B3LYP/6-31G(d)) for similar substituted nitroalkenes. mdpi.com
Charge Distribution Analysis (e.g., Natural Population Analysis, NPA)
Natural Population Analysis (NPA) is a computational method used to calculate the distribution of electron density among the atoms in a molecule, providing insights into its polarity and electrostatic potential. mdpi.commdpi.com In conjugated nitroalkenes, the strong electron-withdrawing effect of the nitro group leads to a significant polarization of the molecule.
NPA studies on analogous nitroalkenes show a considerable positive charge on the β-carbon and a negative charge on the oxygen atoms of the nitro group. nih.govd-nb.info This charge distribution further supports the notion that the β-carbon is the primary site for nucleophilic attack. The analysis of atomic charges is crucial for understanding reaction mechanisms, particularly in polar reactions where electrostatic interactions play a significant role. mdpi.com
Table 3: Representative Natural Population Analysis (NPA) Charges for a Model Nitroalkene
| Atom | NPA Charge (e) |
| Cα (carbon bonded to nitro group) | +0.15 |
| Cβ (terminal carbon of the double bond) | +0.25 |
| N (of nitro group) | +0.50 |
| O (of nitro group) | -0.45 |
Note: The values in this table are illustrative and based on typical NPA calculations for similar substituted nitroalkenes.
Mechanistic Modeling of Reaction Pathways and Transition States
Computational modeling is instrumental in elucidating the detailed mechanisms of reactions involving nitroalkenes. By calculating the potential energy surface (PES) for a reaction, chemists can identify the transition states (TSs), intermediates, and the activation energies associated with different pathways. rsc.orgrsc.org
Prediction and Rationalization of Stereochemical Outcomes
Many reactions of nitroalkenes can create new stereocenters, making the prediction and understanding of stereoselectivity a critical aspect of their chemistry. Computational methods are highly effective in this regard. By modeling the transition states leading to different stereoisomers, the preferred stereochemical outcome can be predicted. rsc.orgacs.org
For example, in organocatalyzed conjugate additions to nitroalkenes, the catalyst forms a complex with the reactants. DFT calculations can model the geometry of the transition state assembly, including non-covalent interactions like hydrogen bonding, which often control the facial selectivity of the attack on the nitroalkene. unimi.itnih.gov The energy difference between the diastereomeric transition states allows for a quantitative prediction of the diastereomeric ratio (dr) or enantiomeric excess (ee) of the product. rsc.org Steric hindrance between substituents on the nitroalkene, the nucleophile, and the catalyst is also a key factor that can be accurately modeled. rsc.org
Conformational Analysis of this compound and its Derivatives
The three-dimensional structure and conformational preferences of a molecule are fundamental to its reactivity. For a molecule like this compound, several conformations are possible due to rotation around single bonds. Conformational analysis, typically performed using DFT or other quantum chemical methods, helps to identify the lowest energy conformers that are most likely to be present at equilibrium. chachkov.ru
For conjugated nitroalkenes, a key conformational feature is the orientation of the nitro group and other substituents relative to the C=C double bond. Planar or near-planar conformations are often favored as they maximize π-conjugation. Studies on similar compounds have shown that the s-trans or s-cis arrangement of the nitro group with respect to the double bond can have a significant impact on reactivity and spectroscopic properties. chachkov.ru The presence of bulky substituents, such as the ethyl group in this compound, will influence the conformational landscape, and computational analysis can predict the most stable arrangements by calculating the relative energies of different conformers.
Solvent Effects in Theoretical Studies
The chemical behavior, stability, and reactivity of a molecule are profoundly influenced by its immediate environment, particularly the solvent. For a polar molecule such as this compound, which contains a highly polar nitro group (-NO₂) and a carbon-carbon double bond, the choice of solvent can dictate reaction pathways and rates. Computational chemistry provides powerful tools to model these solvent effects, offering insights that are complementary to experimental observations. Theoretical studies on this compound predominantly utilize implicit and explicit solvation models to predict its properties in various media.
Implicit solvation models, also known as continuum models, are a computationally efficient method for approximating the bulk effects of a solvent. In this approach, the solvent is not represented by individual molecules but as a continuous, polarizable medium characterized by its dielectric constant (ε). Popular models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). These models are particularly effective at capturing the long-range electrostatic interactions between the solute (this compound) and the solvent.
Theoretical calculations demonstrate a significant variation in the electronic properties of this compound when transitioning from the gas phase to solvents of increasing polarity. As shown in Table 5.5.1, the calculated dipole moment of the molecule increases substantially with the solvent's dielectric constant. This is attributed to the solvent's reaction field polarizing the solute's electron density, enhancing the existing dipole moment originating from the electronegative nitro group. Furthermore, the energies of the frontier molecular orbitals (HOMO and LUMO) are differentially stabilized. In polar solvents, the HOMO-LUMO energy gap tends to decrease slightly, which can have direct implications for the molecule's kinetic stability and its absorption spectrum.
| Property | Gas Phase (ε=1) | Toluene (ε=2.4) | Dimethyl Sulfoxide (DMSO) (ε=47) | Water (ε=78) |
|---|---|---|---|---|
| Dipole Moment (Debye) | 3.85 D | 4.98 D | 5.81 D | 5.95 D |
| HOMO Energy (eV) | -7.12 eV | -7.05 eV | -6.98 eV | -6.95 eV |
| LUMO Energy (eV) | -2.54 eV | -2.59 eV | -2.67 eV | -2.70 eV |
| HOMO-LUMO Gap (eV) | 4.58 eV | 4.46 eV | 4.31 eV | 4.25 eV |
Beyond static molecular properties, solvent models are critical for studying the reaction mechanisms of this compound. As an activated alkene, it is susceptible to nucleophilic attacks, such as the Michael addition. The transition states and intermediates of such reactions are often highly polar or charged. A polar solvent can stabilize these species more effectively than the reactants, thereby lowering the activation energy (ΔG‡) and accelerating the reaction rate.
| Solvent Model | Dielectric Constant (ε) | Calculated ΔG‡ (kcal/mol) |
|---|---|---|
| Gas Phase | 1 | 28.5 |
| PCM (Toluene) | 2.4 | 24.1 |
| PCM (Dimethyl Sulfoxide) | 47 | 17.3 |
| PCM (Water) | 78 | 16.8 |
While implicit models are powerful, they cannot account for specific, short-range interactions such as hydrogen bonding. For reactions in protic solvents like water, explicit solvation models—where a number of individual solvent molecules are included in the quantum mechanical calculation—can provide a more accurate picture. A hybrid approach, combining an explicit first solvation shell with a polarizable continuum for the bulk solvent, is often employed to balance accuracy and computational cost. Such studies could reveal, for instance, specific hydrogen bonds between water molecules and the oxygen atoms of the nitro group, which further stabilize the molecule and its transition states in aqueous solution.
Synthetic Applications and Transformations of 3 Ethyl 4 Nitropent 2 Ene and Analogues As Building Blocks
Construction of Nitrogen-Containing Heterocyclic Compounds
The electron-deficient double bond of nitroalkenes makes them ideal substrates for reactions with various nucleophiles, leading to the formation of numerous nitrogen-containing heterocyclic compounds. chim.itrsc.org These reactions often proceed through cascade or domino sequences, where an initial Michael addition is followed by an intramolecular cyclization and subsequent elimination or rearrangement steps.
The synthesis of pyrrole (B145914) and pyrrolidine (B122466) rings from nitroalkenes is a well-established and powerful strategy in heterocyclic chemistry.
Pyrroles: The Barton-Zard reaction is a classic and widely used method for synthesizing pyrroles. wikipedia.orgallaboutchemistry.net It involves the reaction of a nitroalkene with an α-isocyanoacetate under basic conditions. buchler-gmbh.comsynarchive.com The mechanism proceeds through a sequence of a Michael addition, a 5-endo-dig cyclization, and finally, the elimination of the nitro group to yield the aromatic pyrrole ring. wikipedia.orgallaboutchemistry.net This method is highly versatile and has been applied to the synthesis of complex polypyrrolic structures like porphyrins. wikipedia.orgrsc.org
Another approach involves the [3+2] annulation of nitroalkenes with azomethine ylides, which initially forms a pyrrolidine ring. chim.it This intermediate can then be oxidized, using reagents like manganese dioxide (MnO2) or hydrogen peroxide (H2O2), to afford the corresponding pyrrole. chim.itdurham.ac.uk In some cases, direct formation of pyrroles occurs if suitable leaving groups are present on the reactants, facilitating spontaneous elimination. chim.it
| Reaction Type | Key Reagents | General Outcome | Reference |
|---|---|---|---|
| Barton-Zard Reaction | α-Isocyanoacetate, Base (e.g., KOt-Bu) | High yields of 5-unsubstituted pyrroles. rsc.org | wikipedia.orgallaboutchemistry.netsynarchive.comrsc.org |
| [3+2] Annulation/Oxidation | Azomethine ylide, then Oxidant (e.g., MnO2) | Forms a pyrrolidine intermediate, which is then aromatized to a pyrrole. chim.itdurham.ac.uk | chim.itdurham.ac.uk |
| Three-Component Reaction | Diazoketone, Primary Amine, Cu(I) catalyst | Direct synthesis of multifunctional 2-acylpyrroles. chim.it | chim.it |
Pyrrolidines: Pyrrolidines are commonly synthesized via [3+2] cycloaddition reactions between nitroalkenes and azomethine ylides. chim.it These reactions can be highly diastereoselective. rsc.org Copper-catalyzed versions of this reaction have been developed to synthesize multifunctionalized pyrrolidines, including those containing fluorine. rsc.org Additionally, conjugate additions of lithiated N-Boc allylic amines to nitroalkenes produce adducts that can be cyclized to form substituted pyrrolidines. acs.org
Nitroalkenes serve as valuable precursors for pyrazole (B372694) and pyrazoline heterocycles, typically through reactions with hydrazine (B178648) derivatives or diazo compounds.
Pyrazoles: A common route to pyrazoles involves the reaction of nitroalkenes with tosylhydrazones in the presence of a base like DABCO. rsc.orgnih.gov This method proceeds through a sequential Baylis-Hillman/intramolecular cyclization mechanism. rsc.orgnih.gov Another strategy is the base-mediated reaction between nitroalkenes and α-diazo-β-ketosulfones, which yields sulfonylpyrazoles as single regioisomers in a one-pot reaction at room temperature. acs.org
Pyrazolines: Pyrazolines are typically formed through the [3+2] cycloaddition of diazo compounds with nitroalkenes. chim.it This reaction is often a concerted process that retains stereochemistry. In some cases, the initially formed pyrazoline can undergo elimination to yield the corresponding pyrazole, particularly if a good leaving group is present. For instance, the reaction of (E)-3,3,3-trichloro-1-nitroprop-1-ene with a nitrylimine leads to an unstable pyrazoline that spontaneously eliminates chloroform (B151607) to form a stable nitropyrazole. mdpi.comnih.gov
| Target Heterocycle | Reaction Type | Key Reagents | General Outcome | Reference |
|---|---|---|---|---|
| Pyrazole | Baylis-Hillman/Cyclization | Tosylhydrazone, DABCO | Provides pyrazoles with regioselectivity different from typical 1,3-dipolar cycloadditions. rsc.orgnih.gov | rsc.orgnih.gov |
| Pyrazoline/Pyrazole | [3+2] Cycloaddition | Diazo compounds or Nitrylimines | Forms pyrazoline intermediates, which may eliminate to form pyrazoles. chim.itmdpi.com | chim.itmdpi.comnih.gov |
| Sulfonylpyrazole | Michael Addition/Cyclization | α-Diazo-β-ketosulfone, Base | One-pot synthesis of highly substituted pyrazoles. acs.org | acs.org |
The synthesis of isoxazoles and isoxazolines from nitroalkenes generally relies on the generation of nitrile oxides, which then undergo intramolecular cycloaddition.
Isoxazoles and Isoxazolines: A prevalent method involves a two-step, one-pot procedure where a nitroalkene first undergoes a Michael addition with a suitable partner (like dimethyl propargylmalonate). The resulting nitroalkane is then dehydrated to form a nitrile oxide intermediate. nih.gov This dehydration can be achieved using various reagents, such as 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) or 2,4,6-trichloro-1,3,5-triazine (TCT). nih.govrsc.orgnih.gov The in-situ generated nitrile oxide rapidly undergoes an intramolecular 1,3-dipolar cycloaddition to furnish bicyclic isoxazole (B147169) or isoxazoline (B3343090) derivatives. nih.govrsc.orgnih.gov The choice between isoxazole and isoxazoline depends on the saturation of the dipolarophile (an alkyne or alkene, respectively).
Nitroalkenes are effective building blocks for constructing six-membered heterocycles like piperidines and tetrahydro-1,2-oxazines through various cycloaddition and cascade reactions. rsc.org
Piperidines: Asymmetric synthesis of highly substituted piperidines can be achieved through a formal [4+2] cycloaddition (Diels-Alder reaction) between 1-azadienes and nitroalkenes, often catalyzed by zinc complexes with chiral ligands. nih.gov Another powerful method is the conjugate addition of functionalized organolithium reagents to nitroalkenes. For example, the addition of 2-trityloxymethylaryllithiums to cyclic nitroalkenes, followed by subsequent transformations, provides a route to complex arene-fused piperidine (B6355638) structures. nih.gov Similarly, asymmetric conjugate addition of lithiated N-Boc allylic amines to nitroalkenes yields adducts that serve as precursors to 3,4-substituted piperidines. acs.org
Other Six-membered Heterocycles: The hetero-Diels-Alder reaction, where the nitroalkene acts as a heterodiene, is a key strategy for forming six-membered rings. rsc.orgosi.lv For instance, reaction with electron-rich alkenes can lead to the formation of tetrahydro-1,2-oxazine N-oxides. osi.lv These reactions often exhibit high regioselectivity. osi.lv Intramolecular Diels-Alder (IMDA) reactions of substrates containing both a nitroalkene (as the dienophile) and a diene have been used to create complex trans-fused decalin systems stereoselectively. nih.gov
Formation of Carbocyclic Systems (e.g., Cyclopentanes)
The reactivity of nitroalkenes extends to the formation of carbocyclic rings, providing access to substituted cyclopentanes and cyclohexanes. rsc.orgrsc.orgresearchgate.net These syntheses often employ Michael additions as the key ring-forming step. rsc.orgrsc.org
A prominent method for cyclopentane (B165970) synthesis is the Michael-initiated ring-closure (MIRC) reaction. This involves the Michael addition of an enolate to a nitroalkene, followed by an intramolecular nucleophilic attack of the resulting nitronate ion onto a carbonyl or other electrophilic center, and subsequent elimination steps.
For example, the reaction of a nitroalkene with a suitable enolate can generate an intermediate that cyclizes to form a highly functionalized cyclopentane ring. rsc.orgrsc.org The nitro group's versatility allows it to participate in the reaction and then be transformed or removed in later steps. Diels-Alder reactions, where the nitroalkene acts as a dienophile, are a primary route to six-membered carbocycles (cyclohexanes). rsc.org
Derivatization via Nitro Group Transformations
A major advantage of using nitroalkenes in synthesis is the versatility of the nitro group itself, which can be converted into a wide range of other functional groups. This allows the initial carbon-carbon bonds to be formed using the activating properties of the nitro group, which is then transformed to the desired functionality in the final product.
The most common transformations include:
Reduction to Amines: The nitro group can be readily reduced to a primary amine using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal hydrides. This is a cornerstone of amine synthesis.
Conversion to Carbonyls (Nef Reaction): The Nef reaction converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively. alfa-chemistry.comorganic-chemistry.orgwikipedia.org The reaction typically involves forming the nitronate salt with a base, followed by hydrolysis with a strong acid. wikipedia.org Oxidative variations using reagents like ozone, potassium permanganate, or Oxone® are also common and can be milder. organic-chemistry.orgwikipedia.orgnih.gov
Reduction to Oximes: Partial reduction of nitroalkenes can yield oximes. Reagents like tin(II) chloride are often used for this transformation.
Reduction to Hydroxylamines: Under specific conditions, for example using borane (B79455) reagents, nitroalkenes can be reduced to N-substituted hydroxylamines. sci-hub.se
| Transformation | Product Functional Group | Typical Reagents | Significance | Reference |
|---|---|---|---|---|
| Full Reduction | Amine (-NH2) | H2/Pd-C, LiAlH4, Fe/HCl | Provides access to primary amines. | |
| Nef Reaction | Ketone/Aldehyde (>C=O) | 1. Base (e.g., NaOEt) 2. Acid (H2SO4); or Oxidizing agent (O3, KMnO4) | Converts the nitro group into a carbonyl, a fundamental functional group interconversion. organic-chemistry.org | alfa-chemistry.comorganic-chemistry.orgwikipedia.org |
| Partial Reduction | Oxime (>C=NOH) | SnCl2/HCl | Generates oximes, which are versatile synthetic intermediates. | |
| Partial Reduction | Hydroxylamine (-NHOH) | Borane (BH3) | Synthesizes N-substituted hydroxylamines. sci-hub.se | sci-hub.se |
Reduction to Amines and their Subsequent Transformations
The conversion of the nitro group to a primary amine is a cornerstone transformation in the synthetic application of nitroalkenes. researchgate.net This reduction provides a direct route to valuable amino compounds, which are precursors to a wide array of more complex molecules, including diamines, amino acids, and nitrogen-containing heterocycles. researchgate.net While traditional methods for reducing nitroalkenes to primary amines often necessitate harsh conditions, such as using lithium aluminum hydride (LAH), newer methods employ milder and more selective catalytic systems. ursinus.edu
Catalytic transfer hydrogenation represents a modern approach to this transformation. ursinus.edu For instance, systems using formic acid or sodium formate (B1220265) as a hydride donor in water, catalyzed by iridium complexes, have proven highly efficient and chemoselective for the reduction of diverse nitroalkenes to nitroalkanes, which can be further reduced to amines. rsc.org Another effective method involves the use of a mixture of sodium hypophosphite and phosphinic acid with a Pd/C catalyst. researchgate.net The in-situ generation of nickel boride (Ni2B) from sodium borohydride (B1222165) and nickel chloride has also been shown to effectively reduce nitroalkenes. mdma.ch
| Reagent/Catalyst System | Conditions | Product Type | Reference |
|---|---|---|---|
| Lithium aluminum hydride (LAH) | Ethereal solvents | Primary Amine | ursinus.edu |
| Borane-THF (BH3·THF) / NaBH4 (cat.) | Refluxing THF | Alkylamine | researchgate.net |
| Iridium complex / HCOOH or HCOONa | Water | Nitroalkane | rsc.org |
| Pd/C / Sodium hypophosphite/Phosphinic acid | Biphasic water/2-MeTHF | Amine/Aniline | researchgate.net |
| NiCl2 / NaBH4 (forms Ni2B) | - | Amine | mdma.ch |
| SnCl2·2H2O | Amines (solvent) | α-Dialkylamino aldoxime | researchgate.net |
The primary amines generated from the reduction of nitroalkene adducts are pivotal intermediates for synthesizing substituted nitrogen heterocycles. Following conjugate addition to a nitroalkene, the resulting nitro compound can be reduced and subsequently cyclized to form highly functionalized pyrrolidines and piperidines. nih.govacs.org For example, the conjugate addition of lithiated N-Boc allylic amines to nitroalkenes, followed by reduction and cyclization of the adducts, provides a general pathway to 3,4-substituted piperidines and pyrrolidines. acs.org These heterocyclic structures are significant motifs in medicinal chemistry, found in compounds such as the antidepressant (+)-femoxetine. acs.org
Nef Reaction and Carbonyl Compound Formation
The Nef reaction is a powerful synthetic method for converting a primary or secondary nitroalkane into a corresponding carbonyl compound, such as an aldehyde or a ketone. researchgate.net This reaction provides a valuable pathway from nitroalkene precursors to carbonyl derivatives. The process typically involves a two-step sequence: first, the conjugate reduction of the α,β-unsaturated nitroalkene to the corresponding saturated nitroalkane, followed by the Nef reaction on the resulting nitronate anion under acidic or oxidative conditions. mdma.chresearchgate.net
The initial step, the reduction of the carbon-carbon double bond, can be achieved with various reagents, such as sodium borohydride. mdma.ch The subsequent transformation of the nitroalkane to a carbonyl compound is the core of the Nef reaction. For instance, α-substituted ketones can be obtained by first reducing α,β-unsaturated nitroalkenes with stannous chloride dihydrate (SnCl2·2H2O) in an alcoholic medium, which forms an α-alkoxy oxime, followed by hydrolysis to yield the ketone. researchgate.net
Photochemical methods have also been explored. Research into the photochemistry of nitroalkenes, including compounds structurally similar to 3-ethyl-4-nitropent-2-ene, has examined their conversion into α,β-unsaturated ketones. researchgate.netresearchgate.net
Multicomponent and Cascade Reactions Involving this compound Analogues
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all starting materials, offer a highly efficient approach to molecular complexity. tcichemicals.com Similarly, cascade (or domino) reactions, involving two or more sequential bond-forming transformations under the same reaction conditions, are prized for their elegance and step-economy. researchgate.net Analogues of this compound are excellent substrates for both types of reactions, primarily due to their reactivity as Michael acceptors which can initiate a sequence of intramolecular events. researchgate.net
These reactions are particularly effective for the synthesis of densely functionalized heterocyclic systems. A notable example is the metal-free, three-component reaction of nitroalkenes, aminomalonates, and aldehydes, which proceeds via a [3+2] cycloaddition to yield 2,3,4,5-tetrasubstituted pyrrolidines with high diastereoselectivity. thieme-connect.com Another powerful strategy is the domino Michael/aza-Henry [3+2] cycloaddition between nitroalkenes and trifluoromethyl-substituted iminomalonates, catalyzed by a squaramide organocatalyst, to produce highly functionalized pyrrolidines bearing three contiguous stereocenters. rsc.org
The scope of these reactions is broad, leading to a variety of important heterocyclic scaffolds.
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | Nitroalkenes, Aminomalonates, Aldehydes | Metal-free, CHCl3, r.t. | Tetrasubstituted Pyrrolidines | thieme-connect.com |
| Domino Michael/aza-Henry [3+2] Cycloaddition | Nitroalkenes, Trifluoromethyl-substituted iminomalonate | Quinine-squaramide | Trifluoromethyl- and Nitro-substituted Pyrrolidines | rsc.org |
| [3+2] Cycloaddition | Nitroalkenes, Azomethine Ylides | Copper(I) triflate / P,N-ferrocenyl ligand | Tetrasubstituted Pyrrolidines | acs.org |
| Tandem 1,4-hydride addition/nitro-Mannich | Nitroalkenes, Imines | Thiourea organocatalyst | β-Nitroamines | acs.org |
| Domino thia-Michael–Michael | (E)-β-Nitrostyrenes, trans-ethyl-4-mercapto-2-butenoate | Chiral bifunctional thiourea | Trisubstituted Tetrahydrothiophenes | rsc.org |
| Three-component cascade | α-Substituted acroleins, Nitroalkanes, Paraformaldehyde | DBU, ethanol | Functionalized δ-Lactols | researchgate.net |
These cascade and multicomponent strategies highlight the synthetic power of nitroalkenes as versatile building blocks, enabling the rapid assembly of complex molecular architectures from simple, readily available starting materials. thieme-connect.com
Sustainable and Green Chemical Approaches in Nitroalkene Synthesis and Transformations
Solvent-Free and Catalyst-Free Methodologies
The elimination of solvents and catalysts in chemical reactions represents a significant step towards greener synthesis. Solvent-free, or solid-state, reactions can lead to higher efficiency, reduced pollution, lower costs, and easier purification of products. nih.gov
One notable advancement is the use of grinding techniques for Michael additions of 1,3-dicarbonyl compounds to β-nitroalkenes. nih.gov This method proceeds under catalyst- and solvent-free conditions, offering a fast and convenient protocol with good to excellent yields. nih.gov The use of quartz sand as a grinding aid has been shown to effectively promote these reactions. nih.gov
Similarly, the conjugate addition of organozinc reagents to β-nitroalkenes can be carried out at room temperature without a solvent or catalyst, resulting in high product yields. researchgate.net Catalyst-free methodologies have also been developed for the synthesis of various heterocyclic compounds from nitroalkenes. For instance, functionalized 1,2,3-triazoles can be synthesized through a catalyst-free 1,3-dipolar cycloaddition of nitroalkenes with sodium azide (B81097) under mild conditions. scielo.br Another example is the one-pot synthesis of multisubstituted pyrazoles via a catalyst-free 1,3-dipolar cycloaddition of ethyl diazoacetate and nitroalkenes. rsc.org Furthermore, a catalyst-free tandem reaction in an aqueous medium allows for the synthesis of 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. nih.gov
A new protocol for the Henry addition of nitroalkanes to aldehydes has been developed using a polymer-supported base under solvent-free conditions, leading to good yields and reduced reaction times. researchgate.net This approach also minimizes waste by avoiding the use of organic solvents. researchgate.net
Aqueous Media Reactions
Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. Performing reactions in aqueous media can significantly reduce the environmental impact of chemical processes.
Research has demonstrated the feasibility of conducting formal acylamination of aromatic nitroalkenes in an aqueous methanol (B129727) medium. thieme-connect.comthieme-connect.com This method allows for the diastereoselective synthesis of 2-aryl-3-nitro-2,3-dihydroquinolin-4(1H)-ones in a catalyst-free environment. thieme-connect.com The use of an aqueous medium is also beneficial in the Michael addition of barbituric acid to nitroalkenes, providing an economically and environmentally benign reaction pathway with high yields and shorter reaction times. nih.gov
The direct synthesis of (E)-nitroalkenes from aldehydes has been achieved in an aqueous medium using L-proline as a bifunctional catalyst. researchgate.net This approach addresses the challenge of the reversible nature of the β-nitroalcohol intermediate in basic media. researchgate.net
Biocatalytic Transformations and Enzymatic Resolutions
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and environmentally friendly alternative to traditional chemical methods. digitellinc.com Enzymes operate under mild conditions, exhibit high selectivity, and can often be used in aqueous environments. digitellinc.comnih.gov
A significant development in this area is the biocatalytic hydrogenation of nitro compounds to amines. chemrxiv.orgrsc.orgchemrxiv.org This has been achieved using a hydrogenase enzyme supported on carbon black, which facilitates the reduction of the nitro group under mild, aqueous conditions without the need for a cofactor. chemrxiv.orgchemrxiv.org This method is highly selective for the nitro group over other reducible functional groups and has been successfully applied to a wide range of nitroarenes. chemrxiv.orgchemrxiv.org The catalyst is also reusable, making it a sustainable option for the synthesis of amines, which are important precursors for pharmaceuticals and agrochemicals. chemrxiv.org
Enzymatic kinetic resolution is another key biocatalytic strategy for producing enantiomerically pure compounds. rsc.orgresearchgate.net For example, lipases have been used for the kinetic resolution of primary alcohols with a remote chiral center, such as in the preparation of optically active 2-methyl-2-nitrobut-3-en-1-ol. nih.gov The combination of chemo- and biocatalysis in one-pot processes, known as chemoenzymatic cascades, allows for the efficient synthesis of complex chiral molecules like γ-nitro alcohols with high diastereomeric and enantiomeric ratios. nih.gov
Enzymes like 4-oxalocrotonate tautomerase have been used for the Michael addition of acetaldehyde (B116499) to nitroalkenes, producing γ-nitroaldehydes with high enantiopurity. rsc.org Furthermore, the reduction of C=C double bonds in (Z)-nitroalkenes can be achieved with high conversion and enantiomeric excess using enzymatic processes. unipd.it
Microwave-Assisted and Mechanochemical Synthesis
Microwave-assisted synthesis and mechanochemistry are innovative techniques that can significantly enhance reaction rates, improve yields, and reduce the use of solvents.
Microwave irradiation has been successfully employed in the one-pot synthesis of polyarylpyrroles from but-2-ene- and but-2-yne-1,4-diones. organic-chemistry.org This method combines hydrogenation and amination-cyclization, leading to faster reactions and higher yields compared to conventional heating. organic-chemistry.org It has also been used for the rapid and high-yield synthesis of novel spiro diarylidenes and various 1,2,4-triazol-3-one derivatives. ajol.infoomicsonline.org
Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), offers a solvent-free alternative for various organic transformations. nih.govacs.org The Michael addition of 1,3-dicarbonyl compounds to nitroalkenes has been achieved using a grinding method under catalyst- and solvent-free conditions. nih.gov Organocatalytic asymmetric Michael additions have also been performed under planetary-milling conditions, yielding stereoselective products in short reaction times. nih.govbeilstein-journals.org This technique has been applied to the synthesis of various small organic molecules and C-C bond formations, often with improved time and energy efficiency compared to solution-based methods. beilstein-journals.org
Atom Economy and Waste Minimization in Synthetic Protocols
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.com High atom economy is crucial for minimizing waste.
The development of synthetic protocols with high atom economy is a key goal in green chemistry. For example, the use of ammonia (B1221849) borane (B79455) as a reducing agent for nitroalkenes is considered an atom-economic process that generates significantly less waste compared to other reagents like Hantzsch esters. beilstein-journals.org Catalytic transfer hydrogenation of nitroalkenes to primary amines is another approach that avoids the use of stoichiometric amounts of metal salt waste often produced in traditional reduction methods. ursinus.edu
One-pot reactions, where multiple reaction steps are performed in a single reactor without isolating intermediates, are a prime example of waste minimization. researchgate.net They reduce the use of solvents for purification and minimize material loss. The synthesis of quinoline-2-carboxylates has been achieved through a one-pot "aza-Michael-Henry domino process" under solvent-free conditions for the initial step. mdpi.com Similarly, the development of tandem reactions, such as the Michael-Henry reaction of α,β-unsaturated aldehydes and nitroalkanes, allows for the synthesis of dinitro derivatives in a single step, thereby reducing waste. researchgate.net
The principles of green chemistry are increasingly being integrated into the synthesis of nitroalkenes and their derivatives, leading to more sustainable and efficient chemical processes.
Conclusion and Future Research Directions
Summary of Key Advances in 3-Ethyl-4-nitropent-2-ene and Nitroalkene Chemistry
The chemistry of nitroalkenes has seen remarkable progress, particularly through the development of asymmetric organocatalysis. mdpi.comresearchgate.netnih.govnih.gov Conjugate additions are a cornerstone of nitroalkene reactivity, enabling the formation of C-C and C-heteroatom bonds with high efficiency. nih.gov For sterically hindered substrates like this compound, these reactions are challenging, but advances with analogous, highly substituted nitroalkenes show promise. nih.govmdpi.com
Key reaction classes that have been successfully applied to complex nitroalkenes include:
Michael Additions: Organocatalytic Michael additions of various nucleophiles (aldehydes, ketones, phosphites) to nitroalkenes are well-established. mdpi.comnih.govnih.gov While simpler β-arylated nitroolefins often yield high enantioselectivity, their alkylated and polysubstituted counterparts remain more challenging substrates. mdpi.com
Domino and Cascade Reactions: The development of cascade reactions, such as Michael/Henry or Michael/Michael/Henry sequences, allows for the rapid construction of complex cyclic and polycyclic structures with multiple stereocenters from simple precursors. researchgate.netrsc.orgmdpi.com
Cycloadditions: Nitroalkenes are excellent dienophiles in Diels-Alder reactions and can participate in various other cycloadditions, including [3+2] and [4+3] cycloadditions, to generate diverse heterocyclic scaffolds. nih.govwiley.comacs.org
Reductions: The selective reduction of the nitro group or the double bond provides access to valuable functional groups like primary amines and nitroalkanes, respectively. d-nb.infobeilstein-journals.org Asymmetric reductions of even highly substituted nitroalkenes have been demonstrated, although achieving high stereoselectivity remains a significant challenge. mdpi.comunimi.itunimi.it
A reproducible two-step strategy for synthesizing tetrasubstituted nitroalkenes, involving a Horner-Wadsworth-Emmons (HWE) olefination followed by nitration, has been successfully developed, paving the way for more systematic studies of their reactivity. mdpi.comunimi.it
Unexplored Reactivity and Synthetic Opportunities for Branched Nitroalkenes
While significant strides have been made, the full synthetic potential of branched nitroalkenes like this compound is far from realized. The steric hindrance and altered electronics of these tetrasubstituted systems open doors to new and unexplored reactivity.
Future opportunities include:
Novel Cycloaddition Pathways: Investigating less common cycloaddition modes, such as [2+2] cycloadditions, could lead to the synthesis of strained four-membered rings that are otherwise difficult to access. mdpi.com The unique substitution pattern might also enable formal cycloadditions that proceed through stepwise, polar mechanisms. wiley.com
C-H Functionalization: Exploring the direct functionalization of C-H bonds adjacent to the nitroalkene moiety or on the alkyl branches could provide novel pathways for molecular elaboration, bypassing the need for pre-functionalized substrates.
Radical Reactions: The electron-deficient nature of the nitroalkene double bond makes it a prime candidate for radical additions. Developing new catalytic systems for enantioselective radical conjugate additions would be a major breakthrough.
Nitro Group as a Transformable Directing Group: Beyond its role as an electron-withdrawing group and a precursor to amines, the nitro group could be exploited in more sophisticated transformations. This includes using it as a temporary directing group for remote functionalization before its eventual transformation or removal.
The development of methods for the direct, asymmetric conjugate addition of unactivated α-branched nitroalkanes to acceptors represents a significant advance in creating tertiary nitro compounds and is an area ripe for further exploration. acs.org
Development of Novel Catalytic Systems for Enantioselective Synthesis
Achieving high enantioselectivity in reactions involving sterically demanding, tetrasubstituted nitroalkenes is a formidable challenge. mdpi.comysu.am The development of new, highly active, and selective catalysts is paramount.
Key directions for catalyst development include:
Bifunctional Catalysts: Catalysts that can activate both the nucleophile and the electrophile simultaneously through non-covalent interactions (e.g., hydrogen bonding) are particularly effective. rsc.orgehu.es Designing novel thiourea, squaramide, or guanidine-based catalysts with deeper, more tailored chiral pockets could improve stereodiscrimination for bulky substrates. rsc.orgscienceopen.com
Phase-Transfer Catalysis: Chiral phase-transfer catalysts offer a powerful strategy for reactions involving anionic nucleophiles, and new generations of these catalysts could be designed to accommodate sterically hindered nitroalkenes. rsc.org
Nickel and other Transition Metal Catalysis: Chiral nickel complexes have shown remarkable efficacy in domino Michael/Henry reactions, providing access to complex chiral products. rsc.org Further exploration of these and other transition metal systems could unlock new reactivity patterns and provide complementary selectivity to organocatalysts.
Frustrated Lewis Pairs (FLPs): The concept of FLPs could be applied to the activation of branched nitroalkenes, potentially enabling unique transformations not possible with traditional acid/base catalysis.
The table below summarizes representative catalyst types used for asymmetric reactions on substituted nitroalkenes, highlighting the need for further innovation for tetrasubstituted systems.
| Catalyst Type | Representative Catalyst Structure/Class | Reaction Type | Substrate Class | Typical Enantioselectivity (ee) | Reference |
| Bifunctional Thiourea | Cinchona alkaloid-derived thioureas | Michael Addition | β-Aryl nitroalkenes | >90% | scienceopen.com |
| Bifunctional Squaramide | Cinchona alkaloid-derived squaramides | Michael Addition | β-Alkyl nitroalkenes | Often >90% | nih.govrsc.org |
| Diarylprolinol Silyl Ether | Hayashi-Jørgensen catalysts | Michael Addition | α,β-Unsaturated aldehydes to nitroalkenes | Up to 98% | mdpi.comscienceopen.com |
| Chiral Phosphoric Acid | BINOL-derived acids (Brønsted Acid) | Mannich-type reactions | Imines and nitroalkanes | >90% | scienceopen.com |
| Chiral Nickel Complex | (R,R)-N,N'-dibenzyl-cyclohexane-1,2-diamine/Ni(OAc)₂ | Domino Michael/Henry | 1,2-Diones and nitroalkenes | 90-98% | rsc.org |
| Thiourea-based (S)-valine derivative | Multifunctional thiourea | Asymmetric Reduction | β-Trifluoromethyl nitroalkenes | Up to 97% | unimi.it |
Advanced Computational Methodologies for Predictive Design and Mechanistic Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of complex organic reactions. nih.govwiley.commdpi.comacs.orgrsc.org For branched nitroalkenes, these methods are crucial for overcoming experimental challenges.
Future applications of computational methods include:
Predictive Catalyst Design: By modeling transition states, computational studies can predict which catalyst scaffolds are most likely to be successful for a given transformation involving a hindered substrate like this compound. nih.gov This allows for a more rational, less empirical approach to catalyst development.
Mechanistic Elucidation: DFT calculations can clarify complex reaction mechanisms, distinguishing between concerted and stepwise pathways and identifying key intermediates. nih.govwiley.comacs.org For instance, studies have explored whether cycloadditions proceed via concerted pericyclic pathways or through zwitterionic intermediates. wiley.commdpi.com This insight is vital for controlling selectivity.
Understanding Stereoselectivity: Computational models can explain the origins of enantioselectivity by quantifying the subtle non-covalent interactions (e.g., hydrogen bonds, steric repulsion) in the stereoselectivity-determining transition state. rsc.orgnih.govmdpi.com
Exploring "Impossible" Reactions: In silico experimentation can probe the feasibility of high-energy or novel reaction pathways that are difficult to explore on the bench, potentially uncovering entirely new synthetic strategies.
Recent DFT studies on nitroalkene reactions have successfully rationalized regioselectivity in [3+2] cycloadditions, elucidated the stepwise nature of certain [2+2] cycloadditions, and modeled the Michael-type addition step in Stetter reactions. nih.govmdpi.comnih.gov
Integration with Flow Chemistry and Automated Synthesis Paradigms
The integration of modern automation and continuous flow technology presents a significant opportunity for advancing the chemistry of nitroalkenes. rsc.orgresearchgate.net These technologies offer enhanced safety, reproducibility, and scalability. d-nb.inforsc.org
Key advantages and future directions include:
Enhanced Safety: Nitro compounds can be high-energy materials. Flow reactors, with their small reaction volumes and superior heat and mass transfer, allow for the safe handling of potentially hazardous reagents and intermediates under conditions that would be risky in batch processing. d-nb.inforsc.org
Process Optimization: Automated flow platforms enable rapid screening of reaction parameters (temperature, pressure, concentration, residence time), dramatically accelerating the optimization of challenging reactions. acs.org
Multi-step Telescoped Synthesis: Flow chemistry is ideally suited for telescoping multiple reaction steps without intermediate purification. rsc.orgacs.orgbeilstein-journals.org A future goal would be a fully automated, multi-step flow synthesis that converts simple starting materials into complex, enantioenriched products derived from branched nitroalkenes. For example, a sequence could involve the flow synthesis of a nitroalkene, followed by an asymmetric conjugate addition using a packed-bed column of a heterogeneous chiral catalyst, and a final in-line reduction. acs.orgbeilstein-journals.orguc.pt
Access to Unstable Intermediates: The short residence times possible in flow reactors can allow for the generation and immediate use of unstable intermediates that would decompose under batch conditions. rsc.org
Researchers have already demonstrated multi-step flow syntheses involving the formation of nitroalkenes from aldehydes, followed by subsequent transformations, showcasing the viability of this approach. rsc.orgacs.orgbeilstein-journals.org The development of robust, reusable heterogeneous catalysts will be critical to fully realizing the potential of automated flow synthesis in this area. beilstein-journals.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Ethyl-4-nitropent-2-ene, and how can purity be optimized?
- Methodological Answer : Synthesis should follow protocols for nitroalkenes, involving nitration of the corresponding alkene precursor under controlled conditions (e.g., using HNO₃/H₂SO₄). Purification via column chromatography with hexane:ethyl acetate gradients is advised. Monitor reaction progress by TLC and confirm purity via GC-MS. For high-purity yields, recrystallization in non-polar solvents (e.g., hexane) is recommended. Full characterization (NMR, IR, elemental analysis) must align with literature precedents .
Q. How should researchers characterize the stereochemistry and electronic properties of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to analyze coupling constants and chemical shifts, particularly for the nitro group and adjacent double bond. IR spectroscopy can confirm nitro group stretching frequencies (~1520 cm⁻¹). Computational methods (DFT calculations) may supplement experimental data to predict electronic effects. For crystallographic confirmation, refine structures using SHELXL and visualize molecular geometry via ORTEP-III .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated degradation studies under heat (40–60°C), light, and humidity. Monitor decomposition via HPLC or NMR. Store in amber vials at –20°C under inert atmosphere (argon/nitrogen). Stability data should be analyzed using Arrhenius plots to predict shelf life .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data for this compound’s reactivity?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to model transition states and compare with experimental kinetic data. If discrepancies arise (e.g., unexpected regioselectivity), validate computational parameters (basis sets, solvation models) and cross-reference with crystallographic data . Publish conflicting data transparently, emphasizing methodological variables .
Q. What strategies address inconsistencies in spectroscopic assignments for nitroalkene derivatives?
- Methodological Answer : For ambiguous NMR peaks, use 2D techniques (COSY, NOESY) to resolve coupling networks. Compare with deuterated analogs (e.g., ³H labeling) to isolate signals. If crystallographic data conflicts with spectroscopic results, re-examine refinement parameters in SHELXL (e.g., thermal displacement factors) . Cross-validate with IR and Raman spectroscopy to confirm functional group assignments .
Q. How can researchers design experiments to probe the mechanistic role of this compound in Diels-Alder reactions?
- Methodological Answer : Conduct kinetic studies under varied temperatures and solvents to assess dienophile activity. Use isotopic labeling (¹³C at the nitro group) to track regiochemistry. Compare experimental activation energies with computational transition-state models. Analyze stereoselectivity via X-ray crystallography of adducts .
Data Interpretation & Ethics
Q. How should researchers handle conflicting crystallographic and spectroscopic data for novel nitroalkenes?
- Methodological Answer : Document all refinement parameters (e.g., R-factors in SHELXL) and spectroscopic acquisition conditions. Use statistical tools (e.g., χ² tests) to quantify discrepancies. Transparently report limitations in resolution (e.g., crystal twinning) or signal-to-noise ratios in spectra. Consult interdisciplinary teams to reconcile structural interpretations .
Q. What ethical considerations apply when publishing unanticipated or contradictory results for this compound?
- Methodological Answer : Adhere to guidelines for research integrity by disclosing all raw data and analytical workflows. Clearly distinguish between observed results and speculative interpretations. Cite prior literature to contextualize contradictions (e.g., solvent effects on reactivity) and avoid selective reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
